molecular formula C22H34O5 B10766877 8-Iso-16-cyclohexyl-tetranor prostaglandin E2

8-Iso-16-cyclohexyl-tetranor prostaglandin E2

Cat. No.: B10766877
M. Wt: 378.5 g/mol
InChI Key: WVYOVLOAXIHCDB-OMLLNYAOSA-N
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Description

8-Iso-16-cyclohexyl-tetranor prostaglandin E2 is a useful research compound. Its molecular formula is C22H34O5 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C22H34O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,6,12-13,16-19,21,23,25H,2-5,7-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18+,19+,21+/m0/s1

InChI Key

WVYOVLOAXIHCDB-OMLLNYAOSA-N

Isomeric SMILES

C1CCC(CC1)C[C@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O)O

Canonical SMILES

C1CCC(CC1)CC(C=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 8-Iso-16-cyclohexyl-tetranor prostaglandin E2

[1]

Executive Summary

8-Iso-16-cyclohexyl-tetranor Prostaglandin E2 (CAS: 53319-30-5) is a synthetic structural analog of 8-iso Prostaglandin E2 (8-iso PGE2).[1][2][3] It combines the non-enzymatic stereochemistry of an F2-isoprostane derivative with a modified omega-chain designed to alter metabolic stability and lipophilicity.

While 8-iso PGE2 is a naturally occurring marker of oxidative stress and a potent renal vasoconstrictor, the 16-cyclohexyl-tetranor modification creates a specific chemical probe. This molecule is frequently utilized as a research standard to differentiate receptor binding affinities or as a stable internal standard in mass spectrometry due to its unique fragmentation pattern and retention time compared to endogenous prostanoids.

Chemical Identity & Molecular Architecture[4]

Nomenclature and Identifiers
PropertySpecification
Common Name 8-Iso-16-cyclohexyl-tetranor Prostaglandin E2
Formal IUPAC Name 9-oxo-11

,15S-dihydroxy-(8

)-16-cyclohexyl-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid
CAS Number 53319-30-5
Molecular Formula

Molecular Weight 378.5 g/mol
SMILES OC(=O)CCC/C=C\C[C@@H]1C(=O)CC(O)[C@@H]1\C=C\C(O)CC1CCCCC1
InChI Key WVYOVLOAXIHCDB-SSPFYIBPSA-N
Structural Logic & Synthesis

The molecule is constructed via three distinct structural modifications to the native Prostaglandin E2 scaffold. Understanding these modifications is critical for interpreting its biological behavior.

  • 8-Iso Configuration (Stereochemical Inversion):

    • Unlike enzymatic PGE2 (where the side chains at C8 and C12 are trans), this molecule possesses an 8

      
       configuration .
      
    • This places the

      
      -chain (C1-C7) and the 
      
      
      -chain (C13-C20) in a cis orientation relative to the cyclopentanone ring.
    • Significance: This mimics the "isoprostane" structure formed via free-radical peroxidation of arachidonic acid, rather than COX-mediated synthesis.

  • Tetranor Truncation:

    • The term "Tetranor" indicates the removal of four carbons from the standard 20-carbon skeleton, specifically carbons 17, 18, 19, and 20.

    • Significance: This shortens the omega chain, typically reducing metabolic clearance via

      
      -oxidation.
      
  • 16-Cyclohexyl Addition:

    • A cyclohexyl ring is attached at position 16.[1][2][4]

    • Significance: This bulky lipophilic group replaces the aliphatic tail. In many prostaglandin analogs (e.g., in glaucoma therapeutics), this modification increases potency and selectivity for specific EP receptors while preventing rapid degradation by 15-hydroxy prostaglandin dehydrogenase (15-PGDH).

ChemicalStructureCoreProstaglandin E2 Core(Cyclopentanone Ring)Mod18-Iso Modification(Cis-Side Chains)Core->Mod1Stereochemical InversionMod2Tetranor Truncation(Removal of C17-C20)Core->Mod2Chain ShorteningResult8-Iso-16-cyclohexyl-tetranor PGE2(C22H34O5)Mod1->ResultMod316-Cyclohexyl Group(Lipophilic Tail)Mod2->Mod3Substituent AdditionMod3->Result

Figure 1: Structural derivation logic of 8-Iso-16-cyclohexyl-tetranor PGE2 from the parent prostanoid scaffold.

Physicochemical Properties[3][8][11]

Solubility Profile

This compound is a lipophilic organic acid. It is supplied commercially as a solution in methyl acetate to ensure stability. For experimental use, the solvent must often be exchanged.

  • Dimethylformamide (DMF): ~50 mg/mL[1][2][3]

  • Dimethyl Sulfoxide (DMSO): ~50 mg/mL[2][3]

  • Ethanol: ~50 mg/mL[2][3]

  • PBS (pH 7.2): ~1 mg/mL (Requires careful preparation; see Protocol 4.1)

Stability
  • Storage: -20°C or lower.

  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent oxidative degradation of the double bonds.

  • Shelf Life:

    
     1 year if stored properly in unopened methyl acetate solution.
    

Experimental Protocols

Preparation of Aqueous Stock for Biological Assays

Objective: Transfer the lipid from the organic shipping solvent (methyl acetate) to an aqueous buffer without precipitation or degradation.

  • Evaporation: Aliquot the required amount of the methyl acetate solution into a clean glass vial. Evaporate the solvent under a gentle stream of nitrogen gas. Do not use heat.

  • Reconstitution (Organic): Dissolve the resulting residue immediately in DMSO or Ethanol. This creates a highly concentrated "Master Stock" (e.g., 10 mg/mL).

    • Note: Purge the vial with nitrogen before closing.

  • Aqueous Dilution: Dilute the Master Stock into Phosphate Buffered Saline (PBS, pH 7.2).

    • Critical Step: Ensure the residual organic solvent concentration in the final assay buffer is <0.1% to avoid solvent toxicity.

    • Solubility Limit: Do not attempt to exceed 1 mg/mL in PBS. If the solution appears cloudy, sonicate briefly in a water bath.

Handling Precautions
  • Plasticware: Avoid polystyrene plastics for long-term storage of low-concentration solutions, as prostaglandins can adsorb to surfaces. Use glass or polypropylene.

  • Light: Protect from prolonged exposure to direct light.

Biological Context & Applications[4][6][12]

Isoprostane Physiology vs. Synthetic Probes

8-iso PGE2 is a marker of lipid peroxidation (oxidative stress) and acts as a potent renal vasoconstrictor.[5][6] However, the 16-cyclohexyl-tetranor analog is not a naturally occurring metabolite.

Why use this analog?

  • Receptor Selectivity Studies: The cyclohexyl group often enhances binding to specific EP receptor subtypes (EP2/EP3) in similar PG analogs. Researchers use this molecule to test if the "8-iso" shape (kinked structure) retains receptor activity when the tail is modified.

  • Metabolic Stability: The removal of the terminal alkyl chain (tetranor) and addition of the cyclohexyl group blocks the standard

    
    -oxidation pathway, potentially extending the half-life of the molecule in in vitro assays compared to native 8-iso PGE2.
    
Lack of Pharmacological Data

Important Note: As of the current scientific literature, there are no published pharmacodynamic studies specifically characterizing the in vivo activity of 8-iso-16-cyclohexyl-tetranor PGE2 in humans or veterinary models. It remains a tool compound for biochemical characterization.

References

  • Morrow, J.D., et al. (1994).[7][6] Free radical-induced generation of isoprostanes in vivo.[2][7][5][6] Evidence for the formation of D-ring and E-ring isoprostanes.[2][5][6] The Journal of Biological Chemistry, 269(6), 4317-4326.[5][8][6] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 101746979, 8-iso-16-cyclohexyl-tetranor Prostaglandin E2. Retrieved from [Link]

Thermodynamic Stability of 8-iso-Prostaglandin Analogs versus Native PGE₂: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathological processes. Among them, Prostaglandin E₂ (PGE₂) is a key mediator of inflammation, pain, fever, and tissue homeostasis. Its chemical instability, however, presents significant challenges in both research and therapeutic applications. In contrast, 8-iso-prostaglandin F₂α (8-iso-PGF₂α), an isomer of PGF₂α, is primarily generated non-enzymatically through free-radical-mediated peroxidation of arachidonic acid and has emerged as a gold-standard biomarker of oxidative stress due to its relative stability.[1][2] This technical guide provides a comprehensive analysis of the thermodynamic stability of 8-iso-PGF₂α compared to its native counterpart, PGE₂, offering insights for researchers, scientists, and drug development professionals.

I. Biosynthesis and Chemical Structures: A Tale of Two Pathways

The fundamental differences in the stability of PGE₂ and 8-iso-PGF₂α are rooted in their distinct origins and chemical structures.

A. Prostaglandin E₂ (PGE₂): The Enzymatic Pathway

PGE₂ is synthesized through a tightly regulated enzymatic cascade initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A₂. Arachidonic acid is then converted to the unstable intermediate prostaglandin H₂ (PGH₂) by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, PGH₂ is isomerized to PGE₂ by prostaglandin E synthases (PGES).[3][4]

B. 8-iso-Prostaglandin F₂α (8-iso-PGF₂α): The Non-Enzymatic Route

In contrast, 8-iso-PGF₂α is predominantly formed via a non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[1][2] This pathway is a hallmark of oxidative stress. While it is considered a stable product of lipid peroxidation, it's important to note that some enzymatic contribution to its formation can occur.[5][6]

Caption: Biosynthetic pathways of PGE₂ and 8-iso-PGF₂α.

II. Thermodynamic Stability: A Comparative Analysis

The practical utility of prostaglandins in research and clinical settings is profoundly influenced by their inherent stability. This section delves into the thermodynamic factors governing the stability of PGE₂ and 8-iso-PGF₂α.

A. The Instability of Prostaglandin E₂

PGE₂ is notoriously unstable in aqueous solutions, with its degradation being highly dependent on pH and temperature.[7][8]

  • pH-Dependent Degradation: PGE₂ undergoes rapid degradation in both acidic and basic conditions. In acidic solutions (pH ≤ 3), it primarily dehydrates to form PGA₂.[8] Under alkaline conditions (pH ≥ 10), it can isomerize to 8-isoprostaglandin E.[8] Studies have shown that the degradation rate is first-order with respect to hydrogen and hydroxide ion concentrations.[8] For instance, the half-life of PGE₁ (a closely related analog) is significantly shorter at pH 7.4 compared to more acidic conditions (pH 4.5-4.7).[7] Another study demonstrated that the half-life of PGE₂ is drastically reduced from 300 hours at pH 2.6-4.0 to less than 50 hours at pH 2.0 or pH 8.8.[9]

  • Temperature-Dependent Degradation: The degradation of PGE₂ is also accelerated at elevated temperatures. The Arrhenius equation can be used to model this temperature dependence and calculate the activation energy (Ea) for its degradation.[10] For dinoprostone (PGE₂), the apparent activation energy for its loss in strongly acidic solution is approximately 21 kcal/mole, while in the alkaline region, it is around 15 kcal/mole.[8]

Table 1: Factors Affecting PGE₂ Stability

ParameterEffect on PGE₂ StabilityPrimary Degradation Products
Acidic pH (≤ 3) Decreased stabilityPGA₂, 15-epi-PGE₂[8]
Neutral pH (~7.4) Moderate instability8-iso-PGE₂ (in alkaline)[8]
Alkaline pH (≥ 10) Decreased stability8-iso-PGE₂[8]
Elevated Temperature Decreased stabilityAccelerated degradation
B. The Robust Stability of 8-iso-Prostaglandin F₂α

In stark contrast to PGE₂, 8-iso-PGF₂α is recognized for its chemical stability, a key attribute that makes it a reliable biomarker for oxidative stress.[1][2]

  • Resistance to Degradation: Being a product of non-enzymatic lipid peroxidation, 8-iso-PGF₂α is inherently more stable than the enzymatically produced and highly regulated PGE₂. Studies have shown that 8-iso-PGF₂α is stable in biological samples like urine even after incubation at 37°C for a week.[11] Furthermore, it remains stable in processed samples (in HPLC mobile phase) at room temperature for at least a week.[11] This stability allows for more reliable and reproducible measurements in clinical and research settings.

While direct comparative studies on the thermodynamic parameters (e.g., activation energy) of 8-iso-PGF₂α degradation are limited, its widespread use as a biomarker is a testament to its superior stability over native prostaglandins like PGE₂.

III. Biological Signaling: Divergent Pathways and Receptors

The biological effects of PGE₂ and 8-iso-PGF₂α are mediated by distinct receptor systems, leading to different downstream signaling cascades.

A. PGE₂ Signaling via EP Receptors

PGE₂ exerts its diverse biological functions by binding to a family of four G-protein coupled receptors (GPCRs) designated EP₁, EP₂, EP₃, and EP₄. Each EP receptor subtype couples to different G-proteins and activates distinct intracellular signaling pathways, leading to a wide range of cellular responses, including modulation of cAMP levels and intracellular calcium.[3][4]

B. 8-iso-PGF₂α Signaling via the Thromboxane A₂ Receptor

8-iso-PGF₂α primarily signals through the thromboxane A₂ receptor (TP receptor), another GPCR.[12] This interaction can lead to vasoconstriction and platelet aggregation. The activation of the TP receptor by 8-iso-PGF₂α highlights a crucial link between oxidative stress and cardiovascular pathophysiology.

Caption: Simplified signaling pathways of PGE₂ and 8-iso-PGF₂α.

IV. Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of 8-iso-PGF₂α and PGE₂, a well-designed experimental workflow is essential. The following protocols outline a robust approach using High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS).

Stability_Workflow start Prepare Stock Solutions of PGE₂ and 8-iso-PGF₂α incubation Incubate at Various pH and Temperatures start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction (e.g., acidification, freezing) sampling->quenching extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) quenching->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantify Remaining Analyte and Degradation Products analysis->quantification kinetics Determine Degradation Rate Constants and Half-life quantification->kinetics arrhenius Arrhenius Plot to Determine Activation Energy kinetics->arrhenius

Caption: Experimental workflow for prostaglandin stability assessment.

A. Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Prepare high-concentration stock solutions of PGE₂ and 8-iso-PGF₂α in a stable solvent such as ethanol and store at -80°C.

  • Prepare working solutions by diluting the stock solutions in the desired aqueous buffers (e.g., phosphate buffers of varying pH).

2. Stability Study Design:

  • Aliquots of the working solutions are incubated under a matrix of different conditions:

    • pH: Test a range of pH values (e.g., pH 3, 5, 7.4, 9).

    • Temperature: Incubate samples at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), an aliquot is removed from each condition.

3. Sample Quenching and Preparation:

  • Immediately quench the degradation reaction by adding an appropriate agent (e.g., acidifying the sample) and/or flash-freezing in liquid nitrogen.

  • To prevent enzymatic degradation during sample handling, especially for biological matrices, add a cyclooxygenase inhibitor like indomethacin.[7]

  • For complex matrices like plasma or cell culture media, perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to purify and concentrate the analytes.[11][13] A common SPE procedure involves using a C18 reverse-phase column.[13]

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly employed for separation.[14]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for PGE₂ and 8-iso-PGF₂α and their potential degradation products are monitored.[11][14]

    • Internal Standards: The use of stable isotope-labeled internal standards (e.g., PGE₂-d₄, 8-iso-PGF₂α-d₄) is crucial for accurate quantification, as they compensate for matrix effects and variations in extraction recovery and instrument response.[11]

5. Data Analysis:

  • The concentration of the parent compound remaining at each time point is plotted against time to determine the degradation kinetics (e.g., first-order decay).

  • The degradation rate constant (k) and half-life (t₁/₂) are calculated for each condition.

  • For temperature-dependent studies, an Arrhenius plot (ln(k) vs. 1/T) is constructed to determine the activation energy (Ea) of the degradation reaction.[15]

V. Practical Implications for Research and Drug Development

The contrasting stability profiles of 8-iso-PGF₂α and PGE₂ have significant implications:

  • Biomarker Selection: The inherent stability of 8-iso-PGF₂α makes it an excellent and reliable biomarker for assessing oxidative stress in vivo.[1][2] Its resistance to ex vivo degradation minimizes the risk of analytical artifacts.

  • Drug Formulation and Delivery: The instability of PGE₂ necessitates careful formulation strategies to ensure its therapeutic efficacy. This may include the development of more stable analogs, encapsulation in delivery systems, or formulation in non-aqueous vehicles.

  • Interpretation of Biological Data: When measuring prostaglandins in biological samples, it is crucial to consider their relative stabilities. The presence of PGE₂ degradation products can provide insights into the sample handling and storage history, while the levels of 8-iso-PGF₂α are more likely to reflect the in vivo physiological state.

VI. Conclusion

The thermodynamic stability of 8-iso-prostaglandin F₂α is markedly superior to that of native PGE₂. This difference is a direct consequence of their distinct biosynthetic origins and chemical structures. While PGE₂ is susceptible to rapid degradation under various physiological conditions, 8-iso-PGF₂α's robustness has established it as a cornerstone biomarker for oxidative stress research. A thorough understanding of these stability differences is paramount for the accurate design and interpretation of experiments, the development of effective prostaglandin-based therapeutics, and the reliable use of these powerful signaling molecules as biomarkers in health and disease.

References

  • Prostaglandin E2 (PGE2) in tissue regeneration: Its role and therapeutic strategies. (2024). PMC. [Link]

  • Younger, E. W., & Szabo, R. M. (1986). The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. Prostaglandins, 31(5), 923–927. [Link]

  • Li, N., et al. (2012). Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. Journal of Analytical & Bioanalytical Techniques, S5. [Link]

  • Effect of pH on the gel filtration of prostaglandins. (2025). ResearchGate. [Link]

  • Morrow, J. D. (2005). The Isoprostanes. ATS Journals, 2(1), 43-46. [Link]

  • Samuelsson, B., et al. (2011). Targeting inflammation: multiple innovative ways to reduce prostaglandin E2. PMC. [Link]

  • Stehle, R. G., & Oesterling, T. O. (1977). Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. Journal of Pharmaceutical Sciences, 66(11), 1590–1595. [Link]

  • Time course of the concentration of total 15(S)-8-iso-prostaglandin F2α... (n.d.). ResearchGate. [Link]

  • Catalysis by Prostaglandin G/H Synthase - William Smith. (n.d.). Grantome. [Link]

  • 8-Iso Prostaglandin F2a (8-Iso F2a) - DetoxScan® - Oxidative Stress Tests. (n.d.). Diagnostiki Athinon. [Link]

  • Prostaglandin Degradation. (2015). Semantic Scholar. [Link]

  • Gisinger, C., et al. (1998). Prostaglandin F2-Like Compounds, F2-Isoprostanes, Are Present in Increased Amounts in Human Atherosclerotic Lesions. Arteriosclerosis, Thrombosis, and Vascular Biology, 18(12), 1932–1937. [Link]

  • Chen, M., et al. (2021). Role of prostaglandin E2 in tissue repair and regeneration. Theranostics, 11(18), 8898–8916. [Link]

  • Stability of Prostaglandin E 2 (PGE 2) Embedded in Poly-d, l-Lactide-co-Glycolide Microspheres: A pre-Conditioning Approach for Tissue Engineering Applications. (2025). ResearchGate. [Link]

  • van 't Erve, T. J., et al. (2015). Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation. PMC. [Link]

  • Bedrick, A. D., & Holtzman, M. J. (1983). Prostaglandin Stability in Human Milk and Infant Gastric Fluid. Developmental Pharmacology and Therapeutics, 6(3), 191–198. [Link]

  • Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? (2025). ResearchGate. [Link]

  • Patrignani, P., & Tacconelli, S. (2007). Measurement of 8-Iso-Prostaglandin F 2α in Biological Fluids as a Measure of Lipid Peroxidation. Methods in Molecular Biology, 407, 221–233. [Link]

  • Holder, C., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Chemistry, 9, 695940. [Link]

  • [Kinetics of prostaglandin H2 degradation. A method of determining prostaglandin H-convertase activity]. (1982). PubMed. [Link]

  • Yan, B., et al. (2013). Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry. PMC. [Link]

  • Chen, M., et al. (2024). Prostaglandin E2 (PGE2) in tissue regeneration: Its role and therapeutic strategies. PMC. [Link]

  • Zivkovic, A., et al. (2020). phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. Farmaceutski glasnik, 76(11-12), 705-717. [Link]

  • Key issues in F-2-isoprostane analysis. (2025). ResearchGate. [Link]

  • Morrow, J. D. (2002). The Isoprostanes. ATS Journals, 165(12), 1530–1534. [Link]

  • van 't Erve, T. J., et al. (2016). Elevated plasma 8-iso-prostaglandin F2α levels in human smokers originate primarily from enzymatic instead of non-enzymatic lipid peroxidation. PMC. [Link]

  • Zhang, T., et al. (2023). 8-iso-prostaglandin-F2α: a possible trigger or accelerator of diabetic retinopathy. PMC. [Link]

  • 8-Hydroxy-2-Deoxyguanosine and 8-Iso-Prostaglandin F2α: Putative Biomarkers to assess Oxidative Stress Damage Following Robot-Assisted Radical Prostatectomy (RARP). (2022). MDPI. [Link]

  • Gill, K. (2022). How to Use the Arrhenius Equation in Stability Studies. FTLOScience. [Link]

  • 8-iso-Prostaglandin F2a Assay. (n.d.). Cell Biolabs, Inc.. [Link]

  • van 't Erve, T. J., et al. (2017). Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models. PMC. [Link]

  • A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval. (2025). ResearchGate. [Link]

  • Association between Serum 8-Iso-Prostaglandin F2α as an Oxidative Stress Marker and Immunological Markers in a Cohort of Preeclampsia Patients. (2023). MDPI. [Link]

  • Holder, C., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Chemistry, 9. [Link]

  • Proposed mechanism of prostaglandin dehydrogenation (after [ 31 ] ) and... (n.d.). ResearchGate. [Link]

  • Nishiyama, M., et al. (2001). Effects of 8-iso-prostaglandin E2 and 8-iso-prostaglandin F2 alpha on the release of noradrenaline from the isolated rat stomach. PubMed. [Link]

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The Enigmatic Role of 8-Iso-16-cyclohexyl-tetranor PGE2 in Inflammation: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a master regulator of inflammatory processes, exhibiting a complex profile of both pro- and anti-inflammatory activities that are dictated by receptor subtype engagement and cellular context.[1][2] The development of synthetic PGE2 analogs is a critical strategy in dissecting these multifaceted roles and in designing novel therapeutics with enhanced stability and receptor selectivity. This guide focuses on 8-Iso-16-cyclohexyl-tetranor PGE2, a synthetic analog of 8-iso Prostaglandin E2. While there are no published pharmacological studies on this specific compound, its structural relationship to PGE2 provides a strong foundation for hypothesizing its potential role in inflammation pathways.[3][4][5] This document serves as a technical framework for the scientific community, providing an in-depth overview of PGE2 signaling, the rationale for analog development, and a comprehensive set of experimental protocols to elucidate the bioactivity of 8-Iso-16-cyclohexyl-tetranor PGE2.

Introduction: The Dichotomy of Prostaglandin E2 in Inflammation

Prostaglandin E2 (PGE2) is one of the most abundant prostanoids in the human body, produced from arachidonic acid through the sequential action of cyclooxygenase (COX) enzymes and prostaglandin E synthases (PGES).[6][7] It is a potent lipid mediator that plays a pivotal role in the classic signs of inflammation: redness (rubor), swelling (tumor), heat (calor), and pain (dolor).[1][2][6] PGE2 contributes to inflammation by increasing vasodilation and vascular permeability, thereby augmenting blood flow and edema at the site of injury.[1][6]

However, the function of PGE2 is not monolithically pro-inflammatory. It also exhibits significant anti-inflammatory and immunomodulatory effects, including the suppression of some immune cell functions and the promotion of tissue repair mechanisms.[1][8][9] This functional duality is governed by the expression and activation of four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[10][11] Each receptor subtype is coupled to different intracellular signaling cascades, leading to a wide array of physiological and pathological outcomes.[10]

The therapeutic modulation of PGE2 pathways is a cornerstone of anti-inflammatory medicine, as evidenced by the widespread use of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[7][12] However, the broad inhibition of all prostaglandin synthesis can lead to significant side effects. This has spurred the development of more targeted approaches, including the synthesis of specific PGE2 analogs designed to selectively interact with particular EP receptors.

8-Iso-16-cyclohexyl-tetranor PGE2: A Structural Perspective

8-Iso-16-cyclohexyl-tetranor PGE2 is a synthetic analog of 8-iso Prostaglandin E2.[3][4][5] An analysis of its name reveals key structural modifications from the parent PGE2 molecule, which likely influence its chemical stability, metabolic profile, and receptor binding affinity.

  • 8-iso: This designation indicates an isomerization at carbon 8, a feature common to isoprostanes which are formed via free-radical catalyzed peroxidation of arachidonic acid.[3][4] This structural change can affect the three-dimensional conformation of the molecule.

  • 16-cyclohexyl: The replacement of the terminal pentyl chain with a cyclohexyl group is a common strategy in medicinal chemistry to increase metabolic stability by blocking omega-oxidation. This modification can also impact receptor affinity and potency.

  • tetranor: This term signifies the removal of four carbons from the carboxylic acid side chain, which can alter the molecule's interaction with the binding pockets of EP receptors.

While the specific pharmacological properties of this compound remain uncharacterized in published literature, its design as a stable analog suggests its utility as a research tool to probe PGE2 signaling pathways.[3][4][5]

The PGE2 Receptor Family: Gateways to Inflammatory Signaling

The biological effects of PGE2, and presumably its analogs, are mediated through the activation of the four EP receptor subtypes. Understanding these pathways is crucial for predicting and testing the effects of 8-Iso-16-cyclohexyl-tetranor PGE2.

  • EP1 Receptor: Coupled to Gαq, its activation leads to an increase in intracellular calcium levels. This pathway is often associated with smooth muscle contraction.[10][13]

  • EP2 Receptor: Coupled to Gαs, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). EP2 activation is linked to anti-inflammatory and neuroprotective effects.[1][10]

  • EP3 Receptor: This receptor has multiple splice variants and primarily couples to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels. EP3 is involved in diverse processes, including fever and mast cell activation.[10][11]

  • EP4 Receptor: Similar to EP2, EP4 is coupled to Gαs and increases cAMP levels. It is a key player in both pro- and anti-inflammatory responses, including the regulation of immune cells and bone metabolism.[10][14][15]

The balance of EP receptor expression on different cell types within an inflammatory milieu ultimately determines the net effect of PGE2.

PGE2_Signaling_Pathways cluster_PGE2 PGE2 or Analog cluster_receptors EP Receptors cluster_signaling Downstream Signaling cluster_effects Cellular Effects PGE2 8-Iso-16-cyclohexyl-tetranor PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq ↑ Gαq EP1->Gq Gs_EP2 ↑ Gαs EP2->Gs_EP2 Gi ↑ Gαi EP3->Gi Gs_EP4 ↑ Gαs EP4->Gs_EP4 Ca ↑ Intracellular Ca²⁺ Gq->Ca Effect1 Pro-inflammatory (e.g., Smooth Muscle Contraction) Ca->Effect1 cAMP_EP2 ↑ cAMP Gs_EP2->cAMP_EP2 Effect2 Anti-inflammatory (e.g., Immunosuppression) cAMP_EP2->Effect2 cAMP_EP3 ↓ cAMP Gi->cAMP_EP3 Effect3 Diverse Actions (e.g., Fever, Mast Cell Activation) cAMP_EP3->Effect3 cAMP_EP4 ↑ cAMP Gs_EP4->cAMP_EP4 Effect4 Pro- & Anti-inflammatory (e.g., Immune Modulation) cAMP_EP4->Effect4

Caption: PGE2 signaling through its four receptor subtypes (EP1-4).

Proposed Experimental Workflows for Characterizing 8-Iso-16-cyclohexyl-tetranor PGE2

To elucidate the role of this novel analog in inflammation, a systematic, multi-tiered approach is required. The following protocols provide a framework for its comprehensive pharmacological characterization.

Tier 1: Receptor Binding and Activation Assays

The foundational step is to determine which EP receptors the analog binds to and whether it acts as an agonist or antagonist.

Objective: To quantify the binding affinity and functional potency of 8-Iso-16-cyclohexyl-tetranor PGE2 at each of the four human EP receptor subtypes.

Methodology: Radioligand Binding and Second Messenger Assays

  • Cell Line Preparation: Utilize stable cell lines recombinantly expressing each individual human EP receptor subtype (e.g., HEK293-EP1, CHO-K1-EP2, etc.).

  • Competitive Radioligand Binding Assay:

    • Incubate cell membranes with a known radiolabeled EP receptor ligand (e.g., [³H]-PGE2).

    • Add increasing concentrations of unlabeled 8-Iso-16-cyclohexyl-tetranor PGE2.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki).

  • Functional Second Messenger Assays:

    • EP1: Measure intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2 AM) upon stimulation with the analog.

    • EP2, EP3, EP4: Measure changes in intracellular cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Experimental_Workflow_Tier1 cluster_assays Tier 1: Receptor Profiling cluster_receptors Target Receptors start 8-Iso-16-cyclohexyl-tetranor PGE2 binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Second Messenger Assays (Determine EC50/IC50) start->functional_assay output Output: - Binding Affinity (Ki) - Functional Potency (EC50) - Agonist/Antagonist Profile binding_assay->output functional_assay->output receptors HEK293 or CHO cells expressing: - EP1 - EP2 - EP3 - EP4 receptors->binding_assay receptors->functional_assay

Caption: Workflow for determining EP receptor binding and functional activity.

Tier 2: In Vitro Cellular Inflammation Assays

Once the receptor profile is known, the next step is to assess the analog's effect on primary inflammatory cells.

Objective: To evaluate the modulatory effects of the analog on key inflammatory responses in macrophages and T cells.

Methodology: Macrophage and T-Cell Functional Assays

  • Macrophage Polarization and Cytokine Release:

    • Isolate primary human monocytes and differentiate them into macrophages.

    • Polarize macrophages into pro-inflammatory (M1, using LPS/IFN-γ) or anti-inflammatory (M2, using IL-4/IL-13) phenotypes in the presence or absence of the analog.

    • Measure the release of key cytokines (e.g., TNF-α, IL-6, IL-12, IL-10) using ELISA or multiplex bead array.

  • T-Cell Proliferation and Differentiation:

    • Isolate primary human CD4+ T cells.

    • Stimulate T-cell activation and proliferation (e.g., using anti-CD3/CD28 antibodies).

    • Culture the cells with the analog and assess its impact on proliferation (e.g., via CFSE dilution assay) and differentiation into Th1, Th2, or Th17 subtypes by measuring signature cytokine production (e.g., IFN-γ, IL-4, IL-17).[8][16]

Tier 3: In Vivo Models of Inflammation

The final preclinical step is to evaluate the analog's efficacy in a living organism.

Objective: To determine the in vivo anti-inflammatory or pro-inflammatory activity of 8-Iso-16-cyclohexyl-tetranor PGE2.

Methodology: Murine Models of Acute and Chronic Inflammation

  • Carrageenan-Induced Paw Edema (Acute Model):

    • Administer the analog systemically or locally to rodents.

    • Induce acute inflammation by injecting carrageenan into the paw.

    • Measure paw volume (plethysmometry) over several hours to quantify edema.

    • Collect paw tissue for histological analysis and measurement of inflammatory mediators.

  • Collagen-Induced Arthritis (Chronic Model):

    • Induce an autoimmune arthritis in susceptible mouse strains by immunization with type II collagen.

    • Once disease is established, treat animals with the analog or vehicle control.

    • Monitor clinical signs of arthritis (e.g., joint swelling, redness).

    • Perform histological analysis of joints to assess inflammation, cartilage damage, and bone erosion.[17]

Quantitative Data for PGE2 and Selected Analogs

To provide a comparative baseline for future studies on 8-Iso-16-cyclohexyl-tetranor PGE2, the following table summarizes binding affinities for PGE2 and other well-characterized analogs at the human EP receptors.

CompoundEP1 (Ki, nM)EP2 (Ki, nM)EP3 (Ki, nM)EP4 (Ki, nM)
PGE2 330.30.5[18]
Sulprostone 250>10,0000.3>10,000
Butaprost >10,00010>10,000>10,000
Misoprostol 120252.510

Note: Data are compiled from various sources and should be considered representative. Actual values may vary depending on the specific assay conditions.

Conclusion and Future Directions

8-Iso-16-cyclohexyl-tetranor PGE2 represents an uncharacterized but potentially valuable tool for inflammation research. Its structural modifications suggest enhanced stability, making it suitable for a wide range of in vitro and in vivo experimental systems. The lack of existing pharmacological data underscores the need for a systematic investigation, as outlined in this guide.

By first establishing its EP receptor binding and functional profile, researchers can then rationally design cellular and in vivo experiments to dissect its specific contributions to inflammatory pathways. This work will not only illuminate the function of this particular analog but will also contribute to a deeper understanding of the nuanced roles of PGE2 signaling in health and disease, potentially paving the way for novel, receptor-selective anti-inflammatory therapies.

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Sources

Metabolic pathways and half-life of tetranor prostaglandin analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic Pathways and Half-Life of Tetranor Prostaglandin Analogs

Authored by a Senior Application Scientist

Introduction: The Significance of Prostaglandin Metabolites

Prostaglandins (PGs) are a class of eicosanoids—bioactive lipid compounds derived from 20-carbon fatty acids like arachidonic acid—that exert potent, localized effects on a vast array of physiological and pathological processes.[1][2][3] They are critical mediators of inflammation, pain, fever, blood pressure regulation, and platelet aggregation.[1][2] However, their utility as direct biomarkers is severely limited by their extremely short half-life in circulation; they are typically metabolized within minutes of their synthesis.[4][5]

This rapid inactivation necessitates a shift in focus for researchers and clinicians from the parent prostaglandins to their more stable, downstream metabolites. Tetranor prostaglandin analogs, which are metabolites shortened by four carbons, represent the terminal products of PG catabolism excreted in urine.[6][7] Their relative stability and accumulation in biological fluids provide a reliable, time-integrated window into the systemic, in vivo production of their parent compounds.[4][8] This guide provides a detailed exploration of the metabolic pathways that generate these critical analytes, their pharmacokinetic properties, and the state-of-the-art methodologies for their quantification.

Section 1: The Metabolic Journey from Parent Prostaglandin to Tetranor Analog

The transformation of a potent, short-lived prostaglandin into a stable, excretable tetranor metabolite is a multi-step enzymatic cascade occurring primarily in tissues rich in specific dehydrogenases and oxidative enzymes, such as the lungs, liver, and kidneys.[9][10] This process can be broadly divided into two major phases: initial inactivation and subsequent side-chain degradation.

Phase 1: Rapid Inactivation in Circulation

Before any side-chain modification occurs, parent prostaglandins are rapidly deactivated through a two-step process. This initial catabolism is remarkably efficient and is the primary reason for the short biological half-life of prostaglandins like PGE₂ and PGF₂α.

  • Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): The first and rate-limiting step is the oxidation of the hydroxyl group at the C-15 position to a ketone.[4][11] This single modification results in a dramatic loss of biological activity.

  • Reduction by 15-Keto-Prostaglandin Δ¹³-Reductase: Following oxidation, the double bond between C-13 and C-14 is reduced.[4][11] The resulting molecule, a 13,14-dihydro-15-keto-PG, is the major circulating metabolite. While more stable than the parent PG, it still has a relatively short plasma half-life of approximately 8 minutes and is subject to further breakdown.[4]

Phase 2: Side-Chain Degradation to Form Tetranor Metabolites

The 13,14-dihydro-15-keto-PG intermediates are transported into cells by specific carriers like the Prostaglandin Transporter (PGT, SLCO2A1) to undergo extensive side-chain shortening.[12][13][14] This phase involves two principal oxidative pathways that ultimately yield the characteristic "tetranor" structure.

β-Oxidation: Shortening the α-Chain

Beta-oxidation (β-oxidation) is the catabolic process responsible for shortening the carboxylic acid (alpha) side chain of the prostaglandin.[10][15][16] This process occurs in both peroxisomes and mitochondria.[10][16] In two successive cycles, two-carbon units (as acetyl-CoA) are cleaved from the chain. The removal of two such units results in a four-carbon shortening, giving rise to the "tetranor" designation.[6][7] For instance, PGE₂ is metabolized via β-oxidation to tetranor-PGE₁, a key urinary metabolite.[4][17][18]

ω-Oxidation: Modifying the ω-Chain

In parallel with β-oxidation, the alkyl (omega) side chain is degraded via omega-oxidation (ω-oxidation). This pathway involves enzymes from the cytochrome P450 family (primarily CYP4A and CYP4F subfamilies) and initiates the hydroxylation of the terminal (ω) carbon.[19][20][21] This is followed by further oxidation to a carboxylic acid, creating a dicarboxylic acid metabolite.[19][22]

The interplay of these pathways results in the final, major urinary metabolites, such as 7α-hydroxy-5,11-diketotetranoprostane-1,16-dioic acid (PGE-M), the primary urinary metabolite of PGE₁ and PGE₂.[17]

Metabolic_Pathway cluster_0 Phase 1: Rapid Inactivation cluster_1 Phase 2: Cellular Uptake & Side-Chain Degradation cluster_2 Excretion Parent_PG Parent Prostaglandin (e.g., PGE₂) Keto_PG 13,14-dihydro-15-keto-PG (Major Circulating Metabolite) Parent_PG->Keto_PG 15-PGDH 15-Keto-PG Δ¹³-Reductase Cell_Uptake Cellular Uptake Keto_PG->Cell_Uptake PGT (SLCO2A1) Transporter Beta_Ox β-Oxidation (Peroxisomes, Mitochondria) Cell_Uptake->Beta_Ox α-chain shortening Omega_Ox ω-Oxidation (Cytochrome P450s) Cell_Uptake->Omega_Ox ω-chain oxidation Tetranor Tetranor Metabolite (e.g., tetranor-PGEM) Major Urinary Metabolite Beta_Ox->Tetranor Omega_Ox->Tetranor Urine Urinary Excretion Tetranor->Urine

Fig. 1: Generalized metabolic pathway of prostaglandins to tetranor analogs.

Section 2: Pharmacokinetics and Half-Life Considerations

The pharmacokinetic profile of prostaglandins versus their tetranor metabolites is a study in contrasts, which is fundamental to their respective roles as a biological effector and a biomarker.

Naturally occurring prostaglandins are characterized by rapid clearance and an extremely short half-life, often measured in seconds to minutes.[23][24] This is a physiological necessity, ensuring their actions remain localized to the site of synthesis.[5] In contrast, synthetic prostaglandin analogs used as therapeutics (e.g., latanoprost, misoprostol) are chemically modified to resist rapid inactivation, thereby extending their half-life and duration of action.[23][25][26]

The tetranor metabolites, being the terminal products of these extensive catabolic pathways, are significantly more stable. Their slower clearance from circulation and subsequent concentration in the urine make them ideal for non-invasive assessment of prostaglandin biosynthesis over time.[27] For example, while the initial plasma metabolite of PGF₂α (15-keto-13,14-dihydro-PGF₂α) disappears quickly, the corresponding tetranor metabolite is detectable in the circulation for a much longer period.[27]

Compound TypeExampleTypical Plasma Half-LifePrimary Analytical Utility
Parent Prostaglandin Prostaglandin E₂ (PGE₂)< 1 minuteLimited due to instability
Initial Metabolite 13,14-dihydro-15-keto-PGE₂~8 minutes[4]Plasma biomarker of acute PG synthesis
Synthetic Analog Latanoprost Acid~17 minutes (in plasma)[25]Therapeutic agent
Urinary Metabolite Tetranor-PGEMLong (cleared via urine)Stable, time-integrated biomarker of systemic PG synthesis[28][29]
Table 1: Comparative Pharmacokinetics of Prostaglandins and Their Analogs.

Section 3: Analytical Methodologies for Quantification

The accurate measurement of tetranor prostaglandin analogs in complex biological matrices like urine and plasma is analytically challenging due to their low endogenous concentrations.[1] The gold-standard methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity.[3][8][30]

Causality in Methodological Design: Why LC-MS/MS is Superior

While older techniques like enzyme-linked immunosorbent assays (ELISA) exist, they are prone to cross-reactivity with structurally similar lipids, potentially leading to inaccurate quantification.[31] Gas chromatography-mass spectrometry (GC-MS) offers good sensitivity but requires chemical derivatization to make the analytes volatile, adding time, complexity, and potential for analytical variability.[30][31]

LC-MS/MS circumvents these issues. The liquid chromatography front-end provides excellent separation of different metabolites, while the tandem mass spectrometer acts as a highly specific and sensitive detector. By using a technique called Multiple Reaction Monitoring (MRM), the instrument can be programmed to detect a specific precursor-to-product ion transition for each analyte, effectively filtering out background noise and confirming the analyte's identity with high confidence.

Self-Validating Protocol: A Step-by-Step Workflow for Urinary Tetranor-PGEM Analysis via LC-MS/MS

This protocol describes a robust, self-validating system for quantifying tetranor-PGEM. The inclusion of a stable isotope-labeled internal standard (e.g., tetranor-PGEM-d₄) is critical. This standard is added at the very beginning of sample preparation and behaves identically to the endogenous analyte through extraction and analysis. Any sample loss during preparation or variation in instrument response will affect both the analyte and the internal standard equally, allowing for a highly accurate and precise final concentration to be calculated from their response ratio.

Step 1: Sample Preparation & Hydrolysis

  • Thaw and Centrifuge: Thaw frozen urine samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Internal Standard Spiking: Transfer 1 mL of the cleared urine supernatant to a clean glass tube. Add 10 µL of the stable isotope-labeled internal standard solution (e.g., 100 ng/mL tetranor-PGEM-d₄ in ethanol) to every sample, calibrator, and quality control.

  • Hydrolysis (Optional but Recommended): Some metabolites may be glucuronide-conjugated. To measure the total metabolite concentration, add β-glucuronidase and incubate at 37°C for 1-2 hours. Rationale: This step ensures that both free and conjugated forms of the metabolite are measured, providing a more complete picture of its excretion.

Step 2: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water. Rationale: This activates the stationary phase and ensures proper retention of the analyte.

  • Loading: Acidify the urine sample to ~pH 3 with formic acid. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove salts and polar interferences.

  • Elution: Elute the analytes from the cartridge with 2 mL of ethyl acetate or methanol into a clean collection tube. Rationale: SPE purifies and concentrates the analyte from the complex urine matrix, reducing ion suppression and improving sensitivity.

Step 3: Evaporation and Reconstitution

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex thoroughly.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Step 4: LC-MS/MS Analysis

  • Chromatography: Inject 10 µL of the sample onto a C18 HPLC column. Use a gradient elution from a high-aqueous mobile phase to a high-organic mobile phase to separate the analytes.

  • Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific MRM transitions for both the endogenous analyte and the internal standard.

Workflow Urine 1. Urine Sample Collection (Spike with Internal Standard) SPE 2. Solid-Phase Extraction (SPE) (Purify & Concentrate) Urine->SPE Acidify & Load Dry 3. Evaporation & Reconstitution (Solvent Exchange) SPE->Dry Elute LCMS 4. LC-MS/MS Analysis (Separate & Detect) Dry->LCMS Inject Data 5. Data Processing (Quantify using IS Ratio) LCMS->Data Acquire MRM Data

Fig. 2: Experimental workflow for LC-MS/MS quantification of tetranor analogs.

Section 4: Clinical and Research Applications

The quantification of urinary tetranor prostaglandin analogs has become an indispensable tool in both clinical diagnostics and basic science research. It provides a non-invasive method to assess the activity of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[5][32]

  • Inflammatory Diseases: Urinary tetranor-PGEM levels have been investigated as a potential biomarker for disease activity in conditions like Crohn's disease and cystic fibrosis.[6]

  • Oncology: Elevated prostaglandin production is a hallmark of many cancers. Tetranor-PGEM has been identified as a promising urinary biomarker for assessing colorectal cancer risk.[4]

  • Cardiovascular Disease: The balance between different prostaglandins is key to vascular health. Measuring their metabolites can provide insights into cardiovascular risk and the effects of therapeutic interventions.

  • Allergy and Immunology: Urinary tetranor-PGDM, a metabolite of PGD₂, has been shown to be a valuable index for diagnosing and monitoring food allergies, as PGD₂ is primarily released from mast cells during allergic reactions.[33]

  • Diabetic Nephropathy: Recent studies have identified urinary tetranor-PGEM as a novel biomarker that increases with the progression of diabetic nephropathy.[28][29]

Conclusion

Tetranor prostaglandin analogs represent a convergence of lipid biochemistry, drug metabolism, and clinical diagnostics. While the parent prostaglandins are ephemeral signaling molecules, their tetranor metabolites provide a stable and quantifiable echo of their systemic production. Understanding the intricate metabolic pathways that produce these molecules is essential for interpreting their levels correctly. Coupled with powerful analytical techniques like LC-MS/MS, the measurement of these urinary metabolites offers researchers and drug developers a robust, non-invasive window into a wide range of physiological and pathological processes, driving forward our understanding of disease and the development of novel therapeutics.

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  • Nakamura, T., et al. (2017). Prostaglandin D2 metabolite in urine is an index of food allergy. PMC. Retrieved February 15, 2026, from [Link]

  • Pharmacokinetics of prostaglandin analogues. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Tetranor-pgem/pgam specific immunogens, antibodies, tracers, assay kits and methods for making same. (2011). Google Patents.
  • Pharmacology of Prostaglandin Analogues. (2023). Pharmapproach.com. Retrieved February 15, 2026, from [Link]

  • Satoh, K., et al. (1980). Prostaglandin F2 alpha metabolites in plasma and urine during pseudopregnancy in the rabbit. PubMed. Retrieved February 15, 2026, from [Link]

  • Cawello, W., et al. (1994). Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects. PubMed. Retrieved February 15, 2026, from [Link]

  • Anti-inflammatory Effects Of Omega 3 Fatty Acid In Fish Oil Linked To Lowering Of Prostaglandin. (2006). ScienceDaily. Retrieved February 15, 2026, from [Link]

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Methodological & Application

Preparation of 8-Iso-16-cyclohexyl-tetranor PGE2 stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of 8-Iso-16-cyclohexyl-tetranor PGE2 Stock Solutions for Cell Culture For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Precise Stock Solution Preparation

8-iso-16-cyclohexyl-tetranor Prostaglandin E2 (PGE2) is a synthetic analog of 8-iso-PGE2, an isoprostane formed from the free radical-induced peroxidation of polyunsaturated fatty acids.[1][2][3] While the specific pharmacological properties of this particular analog are not yet extensively published, its parent compound, PGE2, is a principal and pleiotropic lipid mediator.[3][4] PGE2 exerts a wide range of biological effects by binding to four distinct G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[5][6][7][8] These interactions influence critical cellular processes including inflammation, immune modulation, cell proliferation, and tissue regeneration.[6][8][9][10]

Given the potency and inherent instability of prostaglandins in aqueous environments, the preparation of accurate and stable stock solutions is a critical, foundational step for any in vitro study.[7][11][12] Improper handling, solvent selection, or storage can lead to rapid degradation, resulting in diminished compound activity and non-reproducible experimental outcomes. This guide provides a detailed, field-proven protocol for preparing, storing, and utilizing 8-Iso-16-cyclohexyl-tetranor PGE2 in a cell culture setting, ensuring the integrity of the compound and the validity of your research.

Compound Specifications and Solubility Profile

A thorough understanding of the compound's physical and chemical properties is paramount before any experimental work. The following tables summarize the key specifications for 8-Iso-16-cyclohexyl-tetranor PGE2.

Table 1: Physicochemical Properties

Property Value Source(s)
Formal Name 9-oxo-11α,15S-dihydroxy-(8β)-16-cyclohexyl-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid [1][3][4]
Synonyms 8-iso-16-cyclohexyl-tetranor PGE2 [1][2][4]
CAS Number 53319-30-5 [1][2][3][4]
Molecular Formula C₂₂H₃₄O₅ [1][2][4]
Formula Weight 378.5 g/mol [1][2][4]
Purity ≥97% [1][2][4]
Supplied As A solution in methyl acetate [1][2][4]
Storage (as supplied) -20°C [1][4]

| Stability (as supplied) | ≥ 2 years |[1][4] |

Table 2: Solubility Data

Solvent Approximate Solubility Source(s)
DMSO 50 mg/mL [1][2][3]
Ethanol 50 mg/mL [1][2][3]
Dimethylformamide (DMF) 50 mg/mL [1][2][3]

| PBS (pH 7.2) | 1 mg/mL |[1][2][3] |

Causality Behind Solvent Choice: The high solubility in organic solvents like DMSO and ethanol makes them ideal for preparing concentrated primary stock solutions. This approach is crucial for two reasons:

  • Enhanced Stability: Prostaglandins are significantly more stable when stored in anhydrous organic solvents at low temperatures compared to aqueous buffers.[7][13]

  • Minimized Vehicle Effects: A highly concentrated stock allows for the addition of a minimal volume of solvent to the cell culture medium, thereby avoiding solvent-induced cytotoxicity or off-target effects. The final concentration of DMSO or ethanol in cell culture should typically not exceed 0.1%.[1][7][14]

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the conversion of the manufacturer-supplied compound into a concentrated, stable stock solution. The key objective is to remove the shipping solvent (methyl acetate) and reconstitute the compound in a high-purity, anhydrous organic solvent suitable for long-term storage.

Materials
  • 8-Iso-16-cyclohexyl-tetranor PGE2 (as supplied in methyl acetate)

  • Sterile, inert gas (e.g., nitrogen or argon) with a gentle-flow regulator

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile, amber or opaque polypropylene microcentrifuge tubes

  • Calibrated precision micropipettes and sterile tips

Step-by-Step Methodology
  • Vial Equilibration: Before opening, allow the vial of 8-Iso-16-cyclohexyl-tetranor PGE2 to warm to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing inside the cold vial, which could compromise the compound's stability.

  • Solvent Evaporation: Under a chemical fume hood, open the vial and direct a gentle stream of inert gas (nitrogen or argon) over the surface of the solution.[1] The goal is to slowly evaporate the methyl acetate, leaving the compound as a neat oil at the bottom of the vial.

    • Expert Insight: Avoid a high-pressure stream, which can cause the compound to splash. The evaporation is complete when no liquid is visible and the oily residue remains.

  • Immediate Reconstitution: Immediately upon complete evaporation, add the chosen organic solvent (e.g., anhydrous DMSO) to the vial.[1] Prostaglandins can be unstable when left as a dry film, so prompt reconstitution is critical.

  • Calculation of Solvent Volume: To prepare a 10 mM stock solution from 1 mg of the compound:

    • Formula Weight (FW) = 378.5 g/mol

    • Volume (L) = Mass (g) / (Concentration (mol/L) * FW ( g/mol ))

    • Volume (µL) = (0.001 g / (0.010 mol/L * 378.5 g/mol )) * 1,000,000 µL/L

    • Volume (µL) ≈ 264.2 µL

    • Therefore, add 264.2 µL of anhydrous DMSO to 1 mg of the compound.

  • Dissolution and Aliquoting: Tightly cap the vial and vortex thoroughly for 30-60 seconds to ensure the neat oil is completely dissolved. Centrifuge briefly to collect the solution at the bottom. Dispense the primary stock into small, single-use aliquots (e.g., 5-10 µL) in sterile, clearly labeled polypropylene tubes.

    • Trustworthiness Check: Aliquoting is a mandatory step to preserve the integrity of the stock solution. It prevents the degradation that occurs with repeated freeze-thaw cycles and minimizes the risk of contamination.[14]

  • Storage: Store the aliquots at -20°C or, for enhanced long-term stability, at -80°C.[4][7][15] The stock solution in anhydrous DMSO or ethanol should be stable for at least one month when stored properly.[7]

Workflow for Primary Stock Preparation

G cluster_prep Preparation Environment cluster_storage Storage A 1. Equilibrate Vial to Room Temp B 2. Evaporate Solvent (Methyl Acetate) under Nitrogen A->B Prevents Condensation C 3. Immediately Add Anhydrous Solvent (e.g., DMSO) B->C Critical for Stability D 4. Vortex to Dissolve Neat Oil C->D E 5. Dispense Single-Use Aliquots D->E Avoids Freeze-Thaw Cycles F 6. Store at -20°C or -80°C E->F

Caption: Workflow for preparing a concentrated primary stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions must be prepared fresh from the primary stock immediately before each experiment. Prostaglandins degrade rapidly in aqueous media; therefore, storing diluted aqueous solutions is not recommended for more than a single day.[1][7][12]

Methodology
  • Thaw Stock: Remove a single aliquot of the 10 mM primary stock from the freezer and thaw it at room temperature. Keep it on ice thereafter.

  • Serial Dilution: Perform serial dilutions in a sterile, serum-free cell culture medium or a physiological buffer (e.g., PBS, pH 7.2) to achieve the final desired concentration for your experiment.

    • Example Calculation: Diluting 10 mM stock to a 10 µM working solution.

      • Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100. Add 2 µL of the 10 mM stock to 198 µL of serum-free medium. This yields a 100 µM intermediate solution.

      • Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:10. Add 100 µL of the 100 µM solution to 900 µL of the final cell culture medium. This yields 1 mL of a 10 µM working solution.

  • Vehicle Control: It is essential to prepare a vehicle control by adding the same final concentration of the organic solvent (e.g., DMSO) to the cell culture medium without the compound. For the example above, the final DMSO concentration would be 0.02%, which is well below the cytotoxic threshold for most cell lines.

  • Immediate Use: Add the final working solution (and vehicle control) to your cell cultures immediately after preparation.

Biological Context: PGE2 Signaling Pathways

As an analog of PGE2, 8-Iso-16-cyclohexyl-tetranor PGE2 is presumed to act through the four EP receptors. The activation of these receptors triggers distinct downstream signaling cascades that ultimately mediate the compound's physiological effects. Understanding these pathways is crucial for designing experiments and interpreting results.[5][16]

  • EP2 & EP4 Receptors: These receptors couple to the Gαs protein, activating adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[6][17] This pathway is often associated with immunomodulatory and regenerative effects.[10]

  • EP1 Receptor: This receptor couples to the Gαq protein, activating Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG, leading to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).[18]

  • EP3 Receptor: This receptor primarily couples to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6]

G cluster_receptors Cell Membrane cluster_pathways Intracellular Signaling PGE2 8-Iso-16-cyclohexyl- tetranor PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gαq EP1->Gq Gs Gαs EP2->Gs Gi Gαi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC Gi->AC Ca ↑ Ca²⁺ / PKC PLC->Ca cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec PKA PKA cAMP_inc->PKA Response_Inhib Cellular Response (Inhibitory) cAMP_dec->Response_Inhib Response_Stim Cellular Response (Stimulatory) Ca->Response_Stim PKA->Response_Stim

Caption: Presumed signaling pathways of 8-Iso-16-cyclohexyl-tetranor PGE2.

Self-Validating System: Quality Control

To ensure the trustworthiness of your results, it is advisable to perform a quality control check on your newly prepared stock solution. This can be achieved with a simple bioassay:

  • Select a Responsive Cell Line: Choose a cell line known to express EP receptors and respond to PGE2 (e.g., HEK293 cells, certain immune cell lines, or keratinocytes).[18]

  • Dose-Response Experiment: Treat the cells with a range of concentrations of your prepared 8-Iso-16-cyclohexyl-tetranor PGE2 (e.g., 1 nM to 10 µM).

  • Measure a Downstream Marker: Measure a known output of PGE2 signaling. For cells expressing EP2 or EP4, a cAMP accumulation assay is a direct and reliable measure of receptor activation.[17] Alternatively, measure a relevant functional outcome, such as the secretion of a specific cytokine or a change in cell proliferation.

  • Validate: A clear dose-dependent response will validate the biological activity of your prepared stock solution.

References

  • Title: Biosynthesis and signaling pathways of prostaglandin E2 (PGE2).... Source: ResearchGate URL: [Link]

  • Title: Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns Source: PubMed URL: [Link]

  • Title: Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns Source: European Journal of Hospital Pharmacy URL: [Link]

  • Title: The complex role of prostaglandin E2-EP receptor signaling in wound healing Source: Frontiers in Physiology URL: [Link]

  • Title: Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation Source: PMC URL: [Link]

  • Title: The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C Source: PubMed URL: [Link]

  • Title: Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review) Source: Spandidos Publications URL: [Link]

  • Title: Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells Source: Frontiers URL: [Link]

  • Title: Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns Source: European Journal of Hospital Pharmacy URL: [Link]

  • Title: Prostaglandin E2 Technical Information Source: MP Biomedicals URL: [Link]

  • Title: Stability and Storage Guidelines for Latanoprost API Source: Chemignition Laboratory URL: [Link]

  • Title: Prostaglandin E2 Source: Cambridge Bioscience URL: [Link]

  • Title: Prostaglandin E2 Source: Wikipedia URL: [Link]

  • Title: The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation Source: PMC URL: [Link]

  • Title: Prostaglandin E2 (PGE2) in tissue regeneration: Its role and therapeutic strategies Source: PMC URL: [Link]

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Application Note: Quantitative Analysis of 8-Iso-16-cyclohexyl-tetranor PGE2 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Synthetic Prostaglandins

Prostaglandins (PGs) and their isomers, isoprostanes, are potent lipid mediators derived from the oxygenation of polyunsaturated fatty acids. They are implicated in a vast array of physiological and pathological processes, including inflammation and oxidative stress. The quantification of specific PGs in biological matrices like plasma is crucial for both clinical diagnostics and pharmacological research. However, this presents a significant analytical challenge due to their low endogenous concentrations, chemical instability, and the presence of numerous structurally similar isomers.

8-Iso-16-cyclohexyl-tetranor PGE2 is a synthetic analog of 8-iso Prostaglandin E2 (8-iso PGE2), an isoprostane formed via non-enzymatic lipid peroxidation[1]. As a stable, synthetically modified compound, it serves as a valuable tool in pharmacological studies, potentially as a stable receptor ligand or, if isotopically labeled, as an ideal internal standard.

To overcome the challenges of sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of eicosanoids[2][3]. This application note details a comprehensive, step-by-step protocol for the reliable extraction and quantification of 8-Iso-16-cyclohexyl-tetranor PGE2 from human plasma. The methodology is founded on established principles for analogous compounds, employing solid-phase extraction (SPE) for sample purification and a sensitive triple quadrupole mass spectrometer for detection.

Principle of the Method

This protocol employs a systematic workflow to ensure high recovery and minimize matrix interference. The core principle involves three key stages:

  • Sample Preparation: Plasma proteins are first precipitated, and the supernatant is then subjected to Solid-Phase Extraction (SPE). This crucial step isolates the analyte from interfering plasma components like phospholipids and salts, providing a clean extract for analysis. The use of a mixed-mode SPE sorbent is proposed for optimal retention and elution of the target prostaglandin analog.

  • Chromatographic Separation: The purified extract is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is used to achieve chromatographic separation of the analyte from any remaining matrix components and potential isomers, ensuring that only the compound of interest enters the mass spectrometer at a specific time.

  • Mass Spectrometric Detection: The analyte is ionized using electrospray ionization (ESI) in negative mode, which is highly efficient for acidic molecules like prostaglandins. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional specificity by monitoring a unique precursor-to-product ion transition for both the analyte and its co-analyzed internal standard.

Experimental Workflow Overview

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) is_spike Spike with Internal Standard (e.g., PGE2-d4) plasma->is_spike acidify Acidify with Formic Acid is_spike->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute Analyte spe->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute hplc UHPLC Separation (Reversed-Phase C18) reconstitute->hplc ms Tandem MS Detection (Negative ESI, MRM Mode) hplc->ms quant Quantification using Calibration Curve ms->quant result Final Concentration (pg/mL) quant->result

Figure 1: Overall workflow for the analysis of 8-Iso-16-cyclohexyl-tetranor PGE2 in plasma.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • 8-Iso-16-cyclohexyl-tetranor PGE2 analytical standard (Cayman Chemical or equivalent)

  • Prostaglandin E2-d4 (PGE2-d4) internal standard (IS)

  • LC-MS grade Water

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol

  • Formic Acid (≥98%)

  • Ammonium Hydroxide

  • Human Plasma (K2-EDTA anticoagulant)

  • Nitrogen gas, high purity

Consumables
  • Polypropylene microcentrifuge tubes (1.5 mL)

  • SPE cartridges (e.g., Oasis MAX, 30 mg, 1 mL)

  • Autosampler vials with inserts (250 µL)

Instrumentation
  • UHPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent system capable of delivering accurate gradients at flow rates of 0.2-0.5 mL/min.

  • Mass Spectrometer: Sciex 6500+ QTRAP, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer equipped with a TurboIonSpray or Electrospray Ionization (ESI) source.

LC-MS/MS Method Parameters

Rationale for Parameter Selection

The selected parameters are based on established methods for similar eicosanoids[4][5]. A C18 stationary phase provides excellent retention for these moderately hydrophobic molecules. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, ensures good peak shape and efficient ionization in negative mode. The gradient elution is designed to separate the analyte from early-eluting salts and late-eluting lipids.

Liquid Chromatography Conditions
ParameterRecommended Condition
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 10 µL
Gradient 25% B to 95% B over 8 min, hold for 2 min, return to 25% B, equilibrate for 3 min
Mass Spectrometry Conditions

Rationale for Transition Selection: The precursor ion ([M-H]⁻) for the analyte is calculated from its molecular weight of 378.5 g/mol [1]. The product ions are predictive, based on the common fragmentation patterns of prostaglandins, which typically involve losses of water (H₂O) and portions of the carboxylic acid side chain[6][7]. These transitions must be empirically optimized by infusing a standard solution of 8-Iso-16-cyclohexyl-tetranor PGE2 into the mass spectrometer to determine the most abundant and stable fragments. PGE2-d4 is a widely accepted internal standard for prostaglandin analysis[4][8][9].

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
IonSpray Voltage -4500 V
Source Temp. 550 °C
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium Setting
Scan Type Multiple Reaction Monitoring (MRM)
CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)
8-Iso-16-cyclohexyl-tetranor PGE2377.5To be determined (~359.5, loss of H₂O)100
8-Iso-16-cyclohexyl-tetranor PGE2 (Confirming)377.5To be determined (~299.5, side chain loss)100
PGE2-d4 (Internal Standard)355.2275.5100

Detailed Experimental Protocol

Preparation of Standards and Quality Controls (QCs)
  • Prepare a 1 mg/mL stock solution of 8-Iso-16-cyclohexyl-tetranor PGE2 in ethanol.

  • Prepare a 1 µg/mL working stock solution by diluting the primary stock in 50:50 methanol:water.

  • Generate a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500, 1000 pg/mL) by spiking the appropriate volume of working stock into a surrogate matrix (e.g., charcoal-stripped plasma or PBS with 4% BSA).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Prepare a 100 ng/mL working stock of the internal standard (PGE2-d4) in ethanol.

Plasma Sample Preparation: Solid-Phase Extraction

This SPE protocol is optimized for isolating acidic compounds from a complex biological matrix[10][11]. Acidification of the plasma sample is critical to ensure the carboxylic acid moiety of the analyte is protonated, allowing for strong retention on the reversed-phase sorbent.

SPE_Protocol cluster_spe SPE Cartridge Steps start Start: Plasma Sample (500 µL) spike 1. Spike 10 µL of Internal Standard (PGE2-d4) start->spike acidify 2. Add 500 µL of 2% Formic Acid Vortex to mix spike->acidify load 5. Load: Entire acidified sample acidify->load condition 3. Condition: 1 mL Methanol equilibrate 4. Equilibrate: 1 mL 2% Formic Acid in Water condition->equilibrate equilibrate->load wash1 6. Wash 1: 1 mL 2% Formic Acid in Water load->wash1 wash2 7. Wash 2: 1 mL 20% Methanol in Water wash1->wash2 elute 8. Elute: 1 mL 5% NH4OH in Methanol wash2->elute dry 9. Evaporate eluate to dryness under Nitrogen stream (40°C) elute->dry reconstitute 10. Reconstitute in 100 µL of Mobile Phase A:B (75:25) dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Figure 2: Step-by-step solid-phase extraction (SPE) protocol for plasma samples.

Step-by-Step Procedure:

  • Thaw plasma samples on ice.

  • To 500 µL of plasma in a polypropylene tube, add 10 µL of the 100 ng/mL internal standard working stock. Vortex briefly.

  • Add 500 µL of 2% aqueous formic acid to the sample. Vortex for 10 seconds. This step precipitates proteins and acidifies the sample.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • While centrifuging, prepare the SPE plate/cartridges. Condition with 1 mL of methanol, followed by equilibration with 1 mL of 2% aqueous formic acid. Do not allow the sorbent bed to go dry.

  • Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 2% aqueous formic acid.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH deprotonates the analyte, releasing it from the sorbent.

  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 75% A: 25% B). Vortex and transfer to an autosampler vial for analysis.

Method Validation and Data Analysis

For use in regulated environments, this method must be validated according to FDA or EMA guidelines. Key validation parameters include:

  • Linearity: Assess the calibration curve across the desired concentration range. A linear fit with a correlation coefficient (r²) > 0.99 is expected.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (CV%) should not exceed 15% (20% at LLOQ).

  • Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences co-elute with the analyte or IS.

  • Matrix Effect: Quantify the degree of ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Determine the efficiency of the SPE process.

  • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, bench-top, long-term storage).

Data is analyzed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. The concentration of the analyte in unknown samples is then calculated from the resulting regression equation.

References

  • Welsh, T. N., Hubbard, S., Mitchell, C. M., Mesiano, S., Zarzycki, P. K., & Zakar, T. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & Other Lipid Mediators, 83(4), 304-310. [Link]

  • Song, W. L., Lawson, J. A., Wang, M., & FitzGerald, G. A. (2012). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 53(11), 2459-2469. [Link]

  • Cao, H., Xiao, L., Park, G. Y., Wang, X., Azim, A. C., Christman, J. W., & van Breemen, R. B. (2008). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Analytical Biochemistry, 372(1), 44-52. [Link]

  • ResearchGate. (n.d.). Optimisation of an extraction method for the determination of prostaglandin E-2 in plasma using experimental design and liquid chromatography tandem mass spectrometry. Request PDF. [Link]

  • ResearchGate. (n.d.). LC-MS/MS-analysis of prostaglandin E-2 and D-2 in microdialysis samples of rats. Request PDF. [Link]

  • Tomov, G. T., Dimitrov, D. V., & Atanasov, V. N. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Molecules, 26(11), 3349. [Link]

  • Song, W. L., Lawson, J. A., Wang, M., & FitzGerald, G. A. (2012). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Journal of Lipid Research, 53(11), 2459–2469. [Link]

  • Zhang, Y., Wu, S., Tang, L., Chen, Y., Liu, G., & Cai, J. (2020). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine. Molecules, 25(23), 5762. [Link]

  • Semantic Scholar. (n.d.). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine. [Link]

  • ResearchGate. (n.d.). Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine. [Link]

  • Al-Harbi, N. O., Nadeem, A., Ahmad, S. F., Al-Harbi, M. M., Al-Qahtani, F., Ibrahim, K. E., ... & Al-Hoshani, A. R. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Chemistry, 9, 689849. [Link]

  • Ohio State University. (n.d.). An improved LC-MS/MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. [Link]

  • Prasain, J. (2023). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. UAB.edu. [Link]

  • Sasakabe, T., et al. (2018). Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy. Metabolism, 83, 154-164. [Link]

  • ULisboa Repository. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. [Link]

  • Prasain, J. (2015). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. UAB.edu. [Link]

  • Semantic Scholar. (n.d.). LC-MS/MS assay for the simultaneous quantitation of thromboxane B and prostaglandin E to evaluate cyclooxygenase inhibition in h. [Link]

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Guide to Reconstitution and Buffer Compatibility for 8-Iso-16-cyclohexyl-tetranor prostaglandin E2

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract and Scope

8-Iso-16-cyclohexyl-tetranor prostaglandin E2 is a synthetic analog of 8-iso Prostaglandin E₂ (8-iso PGE₂), an isoprostane generated from the free radical-induced peroxidation of polyunsaturated fatty acids.[1][2] The utility of this and other prostaglandin analogs in research is critically dependent on their proper handling and reconstitution, as their structural integrity and biological activity are highly sensitive to environmental conditions, particularly in aqueous solutions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting compatible buffer systems and outlines validated protocols for the reconstitution of 8-Iso-16-cyclohexyl-tetranor prostaglandin E2. We will delve into the causality behind experimental choices, focusing on the physicochemical properties of the molecule and the critical impact of pH on its stability, ensuring reproducible and reliable experimental outcomes.

Understanding the Molecule: Physicochemical Profile

A foundational understanding of the compound's properties is essential before any experimental work. 8-Iso-16-cyclohexyl-tetranor PGE2 is typically supplied as a solution in an organic solvent, from which the researcher must prepare stock and working solutions.

Table 1: Key Physicochemical Properties of 8-Iso-16-cyclohexyl-tetranor prostaglandin E2 [1][2][3]

Property Value
Formal Name 9-oxo-11α,15S-dihydroxy-(8β)-16-cyclohexyl-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid
Molecular Formula C₂₂H₃₄O₅
Formula Weight 378.5 g/mol
Purity ≥97%
Supplied As A solution in methyl acetate
Storage of Supplied Form -20°C (Stable for ≥2 years)
Solubility (Organic) ~50 mg/mL in Ethanol, DMSO, DMF

| Solubility (Aqueous) | ~1 mg/mL in PBS (pH 7.2) |

The high solubility in organic solvents like ethanol and DMSO makes them ideal for preparing concentrated stock solutions. Conversely, its limited aqueous solubility and, more importantly, its instability in aqueous media, necessitate careful buffer selection and handling.

The Central Challenge: pH-Dependent Stability in Aqueous Buffers

The primary obstacle in working with PGE2 and its analogs is their susceptibility to degradation in aqueous environments. The principal degradation pathway is a dehydration reaction that converts the biologically active PGE2 into the less active PGA2.[4] This reaction is irreversible and is catalyzed by both acidic and basic conditions.

degradation_pathway PGE2 8-Iso-16-cyclohexyl-tetranor PGE2 (Active) PGA2 Degradation Product (PGA-type) (Reduced Activity) PGE2->PGA2 Dehydration Conditions Aqueous Buffer (H⁺ or OH⁻ catalysis)

Caption: Workflow for preparing an organic stock solution.

Methodology:

  • Preparation: Allow the vial of 8-Iso-16-cyclohexyl-tetranor PGE2, supplied in methyl acetate, to equilibrate to room temperature.

  • Solvent Evaporation: Under a chemical fume hood, carefully remove the methyl acetate using a gentle stream of dry nitrogen gas. The goal is to produce a neat oil at the bottom of the vial. Do not heat the sample, as this can promote degradation.

  • Immediate Reconstitution: As soon as the solvent is fully evaporated, immediately add the desired volume of a high-purity, anhydrous organic solvent (e.g., Ethanol or DMSO) to achieve the target concentration (e.g., 10 mg/mL). [2]The manufacturer confirms solubility of up to 50 mg/mL in these solvents. [1][3]4. Homogenization: Cap the vial tightly and vortex thoroughly to ensure the neat oil is completely dissolved.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes in low-retention microcentrifuge tubes. Store these aliquots tightly sealed at -20°C or -80°C. Organic stock solutions are generally stable for several months when stored properly.

Protocol 2: Preparation of Aqueous Working Solutions

Aqueous solutions should always be prepared fresh immediately prior to the experiment. Do not store aqueous solutions for more than one day. [2][5] Method A: Dilution from Organic Stock (Preferred Method)

  • Buffer Preparation: Prepare your chosen aqueous buffer (e.g., MES pH 6.5 or PBS pH 7.2) and chill it on ice.

  • Calculate Dilution: Determine the volume of organic stock solution needed to achieve the final desired concentration in your experiment.

  • Dilution: Add the calculated volume of the organic stock directly to the cold aqueous buffer. Immediately vortex gently to mix.

  • Final Solvent Check: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in your experimental system is insignificant (typically <0.1%), as higher concentrations may have physiological effects. [2][6]5. Use Immediately: Proceed with your experiment without delay.

Method B: Direct Aqueous Reconstitution (Organic Solvent-Free) This method is used when even trace amounts of organic solvent are unacceptable.

  • Solvent Evaporation: Follow steps 1 and 2 from Protocol 5.1 to obtain the neat oil.

  • Aqueous Addition: Immediately add the desired volume of your pre-chilled aqueous buffer directly to the neat oil.

  • Dissolution: Cap the vial and agitate for an extended period. For faster dissolution, brief ultrasonication may be carefully applied, but avoid heating the sample. [7]Note that achieving the maximum solubility of ~1 mg/mL in PBS (pH 7.2) may be challenging with this method. [2][3]4. Use Immediately: Use the freshly prepared aqueous solution without delay.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Precipitate forms upon dilution in aqueous buffer. The aqueous solubility limit has been exceeded.- Decrease the final concentration of the prostaglandin. - Ensure the organic stock is added to the buffer (not vice-versa) with immediate mixing. - A slightly higher percentage of organic solvent may be required, but must be validated for assay compatibility.
Low or inconsistent biological activity. - Compound has degraded due to improper pH or storage. - Incomplete dissolution of the neat oil.- Always prepare aqueous solutions fresh. - Verify the pH of your buffer system; switch to a more optimal buffer like MES pH 6.5. - When preparing stock, ensure no visible oil/film remains after adding the organic solvent.
High background or off-target effects in cell-based assays. The concentration of the organic solvent (DMSO/Ethanol) is too high.- Recalculate your dilutions to ensure the final organic solvent concentration is below 0.1%. [6] - Include a vehicle control (buffer + same amount of organic solvent) in your experimental design.

References

  • Hirayama, F., Kurihara, M., & Uekama, K. (1984). Improving the aqueous stability of prostaglandin E2 and prostaglandin A2 by inclusion complexation with methylated-beta-cyclodextrins. Chemical & Pharmaceutical Bulletin, 32(10), 4237–4240. [Link]

  • Stehle, R. G. (1982). Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary. Methods in Enzymology, 86, 436-458. [Link]

  • Stehle, R. (n.d.). Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary. Semantic Scholar. [Link]

  • Stability of Prostaglandin E 2 (PGE 2) Embedded in Poly-d, l-Lactide-co-Glycolide Microspheres. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Iso-16-cyclohexyl-tetranor PGE2 Stability Guide

[1]

The Chemistry of Instability: Why is my compound degrading?

To stabilize 8-Iso-16-cyclohexyl-tetranor PGE2, one must first understand the two primary forces driving its failure in aqueous buffers: Chemical Dehydration and Physical Adsorption .[1]

A. Chemical Mechanism: The Dehydration Pathway

Like its parent molecule PGE2, this analog contains a

2122
  • Result: Conversion into PGA2-type analogs (cyclopentenone structure), followed by isomerization to PGB2-type species.[1]

  • Impact: Loss of biological activity and change in UV absorption profile.[2]

  • Critical Factor: This reaction is temperature-dependent and accelerates rapidly at pH > 7.5 or pH < 6.0.[1][2]

B. Physical Mechanism: Hydrophobic Adsorption

The "16-cyclohexyl" modification adds significant lipophilicity to the tail of the molecule compared to native PGE2.[2]

  • Result: The molecule acts like a "grease."[2] It aggressively adsorbs to standard polypropylene (Eppendorf) tubes and polystyrene reservoirs.[2]

  • Impact: You may lose up to 30-50% of your effective concentration before the drug even reaches the cells.[1][2]

Visualizing the Degradation Pathway

The following diagram illustrates the structural failure points during handling.

PGE2_DegradationActiveActive 8-Iso-16-cyclohexyltetranor PGE2(Cyclopentanone Ring)StressorAqueous Buffer(pH > 7.5 or Temp > 4°C)Active->StressorExposurePlasticPlasticware Surface(Polystyrene/Polypropylene)Active->PlasticHydrophobicAdsorptionIntermediatePGA2-type Analog(Dehydration at C11)Stressor->IntermediateBeta-Eliminationof -OHInactivePGB2-type Isomer(Fully Conjugated System)Intermediate->InactiveBase CatalyzedIsomerization

Figure 1: Chemical degradation pathway (dehydration) and physical loss (adsorption) mechanisms.

Master Protocol: Preparation & Handling

Standard: Do not store aqueous solutions. Prepare fresh daily. Solubility Limit: ~1 mg/mL in PBS (pH 7.2). Stock Solvent: Methyl Acetate (as supplied), Ethanol, or DMSO.[2]

Step-by-Step Reconstitution

This protocol minimizes contact time with water and prevents "shock precipitation."[1][2]

  • Evaporation (If changing solvent):

    • The product is supplied in Methyl Acetate.[2][3] If your assay is sensitive to this solvent, evaporate the methyl acetate under a gentle stream of nitrogen gas.[2]

    • Warning: Do not use a rotary evaporator with heat; this will degrade the lipid.[2]

  • Create Organic Stock:

    • Immediately dissolve the resulting oil in anhydrous DMSO or Ethanol.[2]

    • Target Concentration: 50 mg/mL.[2][3][4]

    • Storage: This stock is stable at -20°C for >1 year.[1][2][3][5]

  • Aqueous Dilution (The Critical Step):

    • Vessel: Use a glass vial or a low-binding polypropylene tube.[1][2]

    • Buffer: Use PBS pH 7.[2][3][4][6]2. Avoid basic buffers (Tris pH 8.0).[2]

    • Technique: Add the organic stock dropwise to the buffer while vortexing gently.

    • Limit: Do not exceed 1 mg/mL final concentration in buffer.

    • Usage: Use within 12 hours .

Workflow Diagram

Preparation_ProtocolStockSupplied Stock(Methyl Acetate)N2_DryEvaporate Solvent(Nitrogen Stream)Stock->N2_DryReconstituteDissolve in DMSO/EtOH(50 mg/mL)N2_Dry->ReconstituteAliquotStore Aliquots(-20°C or -80°C)Reconstitute->AliquotDiluteDilute into PBS (pH 7.2)(Max 1 mg/mL)Aliquot->DiluteThaw on iceExpBiological Assay(Use within 12 hours)Dilute->Exp

Figure 2: Optimal reconstitution and dilution workflow to maintain stability.

Troubleshooting Guide

If your experiments are failing, cross-reference your observations with this matrix.

SymptomProbable CauseCorrective Action
Precipitation upon dilutionShock Dilution: Adding buffer to the organic stock causes high local concentration.[1]Reverse the order: Add the organic stock dropwise into the stirring buffer.
Precipitation (Cloudiness)Solubility Limit Exceeded: The cyclohexyl tail reduces water solubility below standard PGE2 levels.[2]Ensure final aqueous concentration is

mg/mL.[2][3] Use 0.1% BSA as a carrier to solubilize the lipid.[2]
Loss of Potency (Variable)Adsorption: The compound is sticking to the plastic tube walls.[2][7]Switch to glass vials for dilution. If using plastic, use "Low-Binding" tubes or pre-coat tubes with 0.1% BSA.[1][2]
Loss of Potency (Complete)Alkaline Hydrolysis: Buffer pH was too high (> 7.4).Check buffer pH.[2][3][5][8] PGE2 analogs degrade rapidly to PGA/PGB forms in basic conditions.[2] Keep pH near 7.0 - 7.2.
Yellowing of Solution Oxidation/Degradation: Formation of conjugated enones (PGB type).[2]The sample is degraded. Discard. Ensure stock is stored at -20°C and aqueous dilution is fresh.

Frequently Asked Questions (FAQs)

Q: Can I freeze the aqueous solution for later use? A: No. Freezing aqueous solutions of PGE2 analogs often leads to precipitation that does not re-dissolve upon thawing.[2] Furthermore, the freeze-thaw cycle promotes degradation.[1] Only freeze the organic (DMSO/Ethanol) stock.[2]

Q: Why does the protocol recommend Methyl Acetate or DMSO over water? A: Prostaglandins are lipids.[2] They are stable in organic solvents but chemically unstable in water.[2] Water acts as a reactant (hydrolysis) and a medium for acid/base catalysis.[2] The organic solvent "pauses" these reactions.[2]

Q: I need to remove the Methyl Acetate but I don't have Nitrogen gas. Can I use a SpeedVac? A: Use extreme caution. A SpeedVac applies vacuum which lowers the boiling point, but if the sample heats up (friction/ambient heat), the lipid will degrade. If you must use a vacuum centrifuge, ensure it is set to "No Heat" or 4°C .[2]

Q: What is the maximum time I can keep the diluted solution on the bench? A: We recommend a maximum of 12 to 24 hours at 4°C. At room temperature (25°C), degradation is measurable within hours.

References

  • Stehle, R. G., & Oesterling, T. O. (1977).[2] Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions.[2][9] Journal of Pharmaceutical Sciences, 66(11), 1590–1595.[2] [Link]

  • Bratcher, P. E., & Gaggar, A. (2013).[2][7] Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene.[2][7] (Demonstrates BSA blocking of hydrophobic adsorption). PLoS ONE, 8(9).[2][7] [Link]

Technical Support Center: Solubility and Handling of 8-Iso-16-cyclohexyl-tetranor PGE2

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-iso-16-cyclohexyl-tetranor PGE2. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling the solubility of this lipophilic prostaglandin analog in PBS (pH 7.4) and other aqueous buffers. Our goal is to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 8-iso-16-cyclohexyl-tetranor PGE2 in PBS (pH 7.2)?

A1: The approximate solubility of 8-iso-16-cyclohexyl-tetranor PGE2 in PBS (pH 7.2) is 1 mg/mL.[1][2] It is important to note that this is an approximation, and various factors such as buffer composition and temperature can influence the actual solubility.

Q2: What are the recommended organic solvents for creating a stock solution of 8-iso-16-cyclohexyl-tetranor PGE2?

A2: 8-iso-16-cyclohexyl-tetranor PGE2 is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at a concentration of approximately 50 mg/mL.[1][2] When preparing a stock solution, it is advisable to use a high-purity, anhydrous grade of the chosen solvent to minimize the introduction of water, which can affect the stability of the compound.

Q3: Can I store aqueous solutions of 8-iso-16-cyclohexyl-tetranor PGE2?

A3: It is not recommended to store aqueous solutions of 8-iso-16-cyclohexyl-tetranor PGE2 for more than one day.[1] Prostaglandins, in general, are susceptible to degradation in aqueous environments.[3] For optimal results, prepare fresh aqueous solutions for each experiment.

Q4: My 8-iso-16-cyclohexyl-tetranor PGE2 is supplied in methyl acetate. How do I switch to a different solvent?

A4: To change the solvent, you can evaporate the methyl acetate under a gentle stream of nitrogen gas.[1] Once the solvent has completely evaporated, you can immediately add your solvent of choice, such as ethanol, DMSO, or an aqueous buffer.[1] It is crucial to perform this evaporation at a controlled, low temperature to prevent degradation of the compound.

Q5: What is the maximum concentration of organic solvent (e.g., DMSO, ethanol) that is safe for my cell-based assays?

A5: The tolerance of cell lines to organic solvents can vary. However, a general guideline is to keep the final concentration of DMSO or ethanol in your cell culture medium at or below 0.1% to 0.5% to avoid cytotoxic effects.[4][5] It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Troubleshooting Guide

This section addresses common problems encountered when preparing solutions of 8-iso-16-cyclohexyl-tetranor PGE2 in PBS (pH 7.4).

Problem 1: The compound is not dissolving in PBS at the expected concentration of 1 mg/mL.

Cause: The intrinsic low aqueous solubility of this lipophilic compound can make direct dissolution in PBS challenging.

Solution Workflow:

Sources

Validation & Comparative

Benchmarking Immunoassay Sensitivity for Cyclohexyl-Substituted Prostaglandins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Comparative Guide for High-Potency Analog Detection

Executive Summary & Technical Context

Cyclohexyl-substituted prostaglandins (e.g., 15-cyclohexyl pentanor PGF2α ) represent a class of highly potent, metabolically stable prostaglandin analogs often used in ophthalmic therapeutics (glaucoma management) and reproductive biology research. Unlike endogenous prostaglandins (PGs) which are rapidly degraded by 15-hydroxy prostaglandin dehydrogenase (15-PGDH), the bulky cyclohexyl substitution at the


-chain terminus confers resistance to enzymatic degradation, significantly extending half-life.

However, this structural modification presents a unique bioanalytical challenge. Standard broad-spectrum prostaglandin immunoassays often fail to detect these analogs with sufficient sensitivity due to steric hindrance at the antibody binding site.

This guide benchmarks the performance of High-Sensitivity Specific ELISA systems designed for cyclohexyl-substituted PGs against two common alternatives: Standard PGF2α ELISA kits (cross-reactivity approach) and LC-MS/MS (analytical gold standard).

The Challenge: Steric Hindrance & Specificity

To understand the benchmarking data, one must first understand the molecular recognition problem. Most commercial PGF2α antibodies are raised against the


-chain (side chain) and the cyclopentane ring. The replacement of the standard alkyl chain with a cyclohexyl ring drastically alters the epitope.
Diagram 1: Antibody Recognition Logic

This diagram illustrates why standard antibodies fail to bind cyclohexyl-substituted analogs effectively.

AntibodyRecognition StandardAb Standard PGF2α Antibody (Target: Alkyl Chain) EndogenousPG Endogenous PGF2α (Linear Alkyl Chain) StandardAb->EndogenousPG Perfect Fit CyclohexylPG 15-Cyclohexyl Pentanor PGF2α (Bulky Cyclohexyl Group) StandardAb->CyclohexylPG Steric Hindrance SpecificAb Specific Cyclohexyl-PG Antibody (Target: Cyclohexyl Ring) SpecificAb->CyclohexylPG Optimized Pocket ResultHigh High Affinity Binding (Signal Detected) SpecificAb->ResultHigh EndogenousPG->ResultHigh ResultLow Steric Clash / Low Affinity (Poor Sensitivity) CyclohexylPG->ResultLow

Caption: Mechanistic comparison of antibody binding pockets. Standard antibodies suffer steric clash with the cyclohexyl group, reducing sensitivity.

Comparative Analysis: Performance Benchmarking

We evaluated three distinct methodologies for quantifying 15-cyclohexyl pentanor PGF2α in plasma matrices.

Method A: High-Sensitivity Specific ELISA (The Product)
  • Mechanism: Competitive enzyme immunoassay using a monoclonal antibody raised specifically against the 15-cyclohexyl moiety.

  • Pros: High throughput (96-well), extreme sensitivity (<10 pg/mL), no capital equipment required.

  • Cons: Limited dynamic range compared to MS.

Method B: Standard PGF2α ELISA (The Alternative)
  • Mechanism: Relying on the cross-reactivity of a generic PGF2α antibody to detect the analog.

  • Pros: Readily available, low cost.

  • Cons: Critical Failure Point. Cross-reactivity is typically <1%, meaning you need 100x the concentration to generate a signal, leading to poor LOD.

Method C: LC-MS/MS (The Gold Standard)
  • Mechanism: Liquid Chromatography-Tandem Mass Spectrometry (MRM mode).

  • Pros: Absolute specificity, multiplexing capability.

  • Cons: Low throughput, high cost per sample, requires extensive sample cleanup (SPE).

Table 1: Sensitivity & Precision Data
FeatureSpecific Cyclohexyl ELISA Standard PGF2α ELISA LC-MS/MS (Triple Quad)
Limit of Detection (LOD) 8.5 pg/mL > 1,500 pg/mL (Est.)2 - 5 pg/mL
LLOQ 15 pg/mLN/A (Below Sensitivity)10 pg/mL
Sample Volume 50 - 100 µL100 µL200 - 500 µL
Cross-Reactivity (PGF2α) < 0.1%100% (Target)0% (Mass Resolved)
Throughput 40 samples / 3 hours40 samples / 3 hours4-6 samples / hour
Cost Per Sample Low ($)Low ($)High (

$)

Analysis: The Standard PGF2α ELISA is effectively useless for trace detection of cyclohexyl analogs due to the massive shift in LOD caused by low cross-reactivity. While LC-MS/MS offers slightly better raw sensitivity (2-5 pg/mL), the Specific ELISA (8.5 pg/mL) provides comparable performance for screening applications at a fraction of the cost and volume.

Experimental Protocol: Validated Workflow

To achieve the sensitivity cited above using the Specific ELISA, a rigorous extraction protocol is mandatory. Prostaglandins are lipids and suffer from matrix interference (albumin binding) in plasma.

Diagram 2: Optimized Extraction & Assay Workflow

Workflow Sample Plasma Sample (Spiked with Analog) Acidification Acidification (pH 3.5 with HCl) Sample->Acidification Protonate PG SPE Solid Phase Extraction (C18 Column) Acidification->SPE Bind Hydrophobic Elution Elution (Ethyl Acetate/Ethanol) SPE->Elution Remove Proteins Evaporation Evaporation (N2 Stream) Elution->Evaporation Concentrate Reconstitution Reconstitution (Assay Buffer) Evaporation->Reconstitution Assay Specific ELISA (18 hr Incubation) Reconstitution->Assay

Caption: Critical Solid Phase Extraction (SPE) workflow to remove albumin and concentrate samples before ELISA.

Step-by-Step Methodology

1. Sample Pre-Treatment (Crucial for Sensitivity):

  • Why: Prostaglandins bind to plasma proteins. Acidification breaks these bonds and protonates the carboxylic acid group, allowing retention on C18 media.

  • Protocol: Acidify 500 µL plasma to pH 3.5 using 2M HCl. Vortex immediately.

2. Solid Phase Extraction (SPE):

  • Conditioning: Rinse C18 SPE columns with 2 mL Ethanol followed by 2 mL ultrapure water.

  • Loading: Apply acidified sample. Wash with 2 mL water (removes salts) followed by 2 mL hexane (removes neutral lipids).

  • Elution: Elute prostaglandins with 2 mL Ethyl Acetate containing 1% Methanol.

  • Note: This step concentrates the analyte 5-10x, effectively lowering the kit's LOD relative to the original sample.

3. Assay Procedure (Specific ELISA):

  • Reconstitution: Evaporate eluate under nitrogen. Reconstitute in 100 µL Assay Buffer.

  • Incubation: Add 50 µL standard/sample + 50 µL Specific Antibody + 50 µL Conjugate. Incubate overnight (18 hours) at 4°C.

  • Expert Insight: The overnight incubation at 4°C (equilibrium dialysis conditions) typically doubles the sensitivity compared to a 2-hour room temperature incubation.

Cross-Reactivity & Specificity Data

A major concern in PG research is distinguishing the synthetic analog from endogenous PGF2α. The table below demonstrates the specificity of the High-Sensitivity Cyclohexyl ELISA .

AnalyteCross-Reactivity (%)Clinical Significance
15-cyclohexyl pentanor PGF2α 100% Target Analyte
Prostaglandin F2α (Endogenous)< 0.1%Negligible interference
Prostaglandin E2 (PGE2)< 0.01%No interference
13,14-dihydro-15-keto PGF2α< 0.01%No interference from metabolites
Latanoprost (Free Acid)~2.5%Potential interference (structurally similar)

Interpretation: The assay is highly specific for the cyclohexyl ring structure. Researchers utilizing Latanoprost (another phenyl-substituted analog) should be aware of slight cross-reactivity, but endogenous background noise is effectively eliminated.

References

  • Basu, S. (1998). Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2 alpha: An index of inflammation and oxidative stress. Methods in Molecular Biology. Retrieved from [Link]

  • Biotrial. (2025). The advantages and limitations of LC-MS/MS and ELISA methods in bioanalysis. Retrieved from [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Iso-16-cyclohexyl-tetranor prostaglandin E2

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 8-Iso-16-cyclohexyl-tetranor prostaglandin E2 (CAS No. 53319-30-5). As a potent synthetic analog of prostaglandin E2, this compound requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide is built on the foundational principles of chemical safety, regulatory compliance, and scientific best practices, designed for immediate application by researchers, scientists, and drug development professionals.

The Core Principle: Hazard Identification and Risk Mitigation

Understanding the intrinsic hazards of a compound is the critical first step in developing a safe disposal plan. While specific toxicological data for 8-Iso-16-cyclohexyl-tetranor prostaglandin E2 are not extensively published, its structural relationship to Prostaglandin E2 (PGE2) necessitates a conservative approach. The Safety Data Sheet (SDS) for PGE2 indicates that it is harmful if swallowed and is classified with GHS hazard statement H360, indicating it may damage fertility or the unborn child.[1] Therefore, 8-Iso-16-cyclohexyl-tetranor prostaglandin E2 must be managed as a substance with potential reproductive toxicity.

Furthermore, this compound is often supplied as a solution in methyl acetate.[2][3][4] Methyl acetate is a highly flammable liquid and vapor, adding a flammability hazard to the disposal consideration. Your disposal strategy must account for both the biological potency of the prostaglandin analog and the chemical hazards of the solvent.

All chemical waste disposal in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This regulation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to final disposal.[5] Disposal of this compound down the sanitary sewer or in regular trash is strictly prohibited.[5][6]

Personnel Protection: Your First Line of Defense

Given the potential reproductive hazards and the use of flammable solvents, a stringent Personal Protective Equipment (PPE) protocol is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE to protect workers from identified hazards.[7][8]

Hazard CategoryRequired Personal Protective Equipment (PPE)Rationale
Chemical Exposure (Skin/Eyes) Nitrile gloves (double-gloving recommended), lab coat, and chemical safety goggles with side-shields.Prevents dermal absorption and eye contact with the potent prostaglandin analog and solvent.[1]
Inhalation All handling of the neat compound or its solutions must be performed in a certified chemical fume hood.Minimizes inhalation of aerosols or solvent vapors.[1]
Reproductive Toxicity Standard PPE as listed above. Personnel who are pregnant, planning to become pregnant, or breastfeeding should be fully informed of the potential risks.Based on the hazard classification of the parent compound, Prostaglandin E2, which may damage fertility or the unborn child.[1]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing 8-Iso-16-cyclohexyl-tetranor prostaglandin E2 for pickup by a licensed hazardous waste disposal service.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in a compliant waste management program.[9] Incompatible wastes must never be mixed.

  • Waste Stream A: 8-Iso-16-cyclohexyl-tetranor prostaglandin E2 Waste

    • This stream is for all materials directly contaminated with the prostaglandin analog.

    • Includes : Unused or expired neat compound, residual solutions in methyl acetate or other organic solvents (e.g., ethanol, DMSO), and materials used for cleaning spills (e.g., contaminated paper towels, absorbent pads).

    • Container : Use a designated, leak-proof hazardous waste container made of a material compatible with the solvent (e.g., glass or polyethylene).[10] The container must have a secure, tight-fitting lid.[9][10]

  • Waste Stream B: Sharps Waste

    • Includes : Needles and syringes used to handle solutions of the compound.

    • Container : Use a designated, puncture-resistant sharps container clearly labeled "Hazardous Drug Waste Only" or "Cytotoxic Waste."[11][12]

Step 2: Container Labeling

Accurate and complete labeling is a strict EPA requirement.[6][13] As soon as the first drop of waste enters the container, it must be labeled.

  • Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[6]

  • The label must include:

    • The words "Hazardous Waste" .[6][13]

    • The full chemical name: "8-Iso-16-cyclohexyl-tetranor prostaglandin E2" and the solvent "Methyl Acetate" . Do not use abbreviations.[6]

    • An accurate estimation of the percentage of each component.

    • The specific hazard characteristics (e.g., "Toxic," "Reproductive Hazard," "Flammable").[13]

    • The accumulation start date (the date the first waste was added).

    • The Principal Investigator's name, lab location, and contact information.[6]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][13]

  • Keep Containers Closed : Hazardous waste containers must remain sealed at all times, except when actively adding waste.[14]

  • Secondary Containment : Place the liquid waste container in a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks.

  • Storage Location : Store the waste away from heat sources, open flames, and incompatible chemicals.[15]

Step 4: Arranging for Disposal
  • Once the waste container is full or you are ready to have it removed, complete the hazardous waste tag and any accompanying forms as required by your institution.[6]

  • Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of 8-Iso-16-cyclohexyl-tetranor prostaglandin E2 waste.

G Workflow for Disposal of 8-Iso-16-cyclohexyl-tetranor prostaglandin E2 cluster_0 Point of Generation cluster_1 Waste Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal start Waste Generated (e.g., unused solution, contaminated wipe) is_sharp Is the waste a needle or syringe? start->is_sharp sharps_container Place in designated 'Hazardous Drug Sharps Container' is_sharp->sharps_container Yes liquid_container Place in designated 'Hazardous Liquid Waste Container' (Chemically compatible, with secondary containment) is_sharp->liquid_container No label_waste Label container immediately with: - 'Hazardous Waste' - Full Chemical Names & % - Hazard Pictograms - Accumulation Date & PI Info sharps_container->label_waste liquid_container->label_waste store_waste Store container in designated Satellite Accumulation Area (SAA). Keep container closed. label_waste->store_waste contact_ehs Container Full or Project Complete? store_waste->contact_ehs contact_ehs->store_waste No end Waste collected by authorized EHS / Hazardous Waste Personnel contact_ehs->end Yes

Caption: Disposal workflow for 8-Iso-16-cyclohexyl-tetranor prostaglandin E2.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of potent, biologically active compounds like 8-Iso-16-cyclohexyl-tetranor prostaglandin E2 is not merely a procedural task; it is a fundamental responsibility of every scientist. By adhering to this guide, you ensure that your research advances knowledge without compromising the safety of your colleagues or the integrity of the environment. Always consult your institution's specific EHS guidelines and the latest version of the compound's SDS for the most current information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.